GABA-A Receptor Modulation: Unsubstituted Dihydroquinoline Core vs. 6-Fluoro-2-methyl SJM-3
The target compound represents the unsubstituted parent of the SJM-3 series. SJM-3 (6-fluoro-2-methyl analog, CAS 1234977-97-9) acts as a high-affinity antagonist at the α+/γ− benzodiazepine binding site while simultaneously potentiating GABA currents via a distinct transmembrane domain binding site for diazepam, acting as a more efficient modulator than diazepam itself [1]. In Xenopus laevis oocyte electrophysiology, SJM-3 strongly potentiated GABA-evoked currents and, unlike low concentrations of benzodiazepines, modulated both synaptic and extrasynaptic receptors [1]. The unsubstituted dihydroquinoline core (target compound) lacks the 6-fluoro and 2-methyl groups that contribute to the dual-site binding mechanism, serving instead as a tool for probing the minimal pharmacophore required for benzodiazepine site engagement.
| Evidence Dimension | GABA-A receptor modulation efficiency and dual-site binding capability |
|---|---|
| Target Compound Data | No published GABA-A receptor modulation data; serves as the unsubstituted scaffold reference compound |
| Comparator Or Baseline | SJM-3 (CAS 1234977-97-9): antagonist at α+/γ− site; more efficient modulator than diazepam at transmembrane domain site; modulates both synaptic and extrasynaptic GABA-A receptors (Xenopus oocyte two-electrode voltage clamp) [1] |
| Quantified Difference | Structural difference: absence vs. presence of 6-fluoro and 2-methyl substituents; functional difference: dual-site allosteric modulation activity (SJM-3) vs. unexplored baseline activity (target compound) |
| Conditions | HEK-cell radioactive ligand binding assay (binding); Xenopus laevis oocyte electrophysiology (functional); recombinant GABA-A receptor subtypes |
Why This Matters
The unsubstituted core enables clean SAR interpretation of substituent contributions to GABA-A receptor pharmacology, avoiding confounding effects from fluoro/methyl groups present in SJM-3.
- [1] Middendorp SJ, et al. Positive modulation of synaptic and extrasynaptic GABAA receptors by an antagonist of the high affinity benzodiazepine binding site. Neuropharmacology. 2015;95:459-467. View Source
